

# Thermochemical Properties of 3-(2-Methoxyphenyl)propanoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(2-Methoxyphenyl)propanoic acid

**Cat. No.:** B180961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available experimental thermochemical data for **3-(2-Methoxyphenyl)propanoic acid**. The information is compiled from peer-reviewed sources and is intended to support research and development activities where the thermodynamic properties of this compound are of interest.

## Core Thermochemical Data

The experimentally determined thermochemical data for **3-(2-Methoxyphenyl)propanoic acid** are summarized in the tables below. All data is sourced from the study conducted by Monte and Hillesheim (2001) as cited in the NIST Chemistry WebBook.[\[1\]](#)

Table 1: Enthalpy of Sublimation

| Parameter                    | Value           | Units  | Method        | Temperature (K) | Reference           |
|------------------------------|-----------------|--------|---------------|-----------------|---------------------|
| $\Delta_{\text{subH}^\circ}$ | $117.8 \pm 1.4$ | kJ/mol | Mass Effusion | 331 to 347      | <a href="#">[1]</a> |
| $\Delta_{\text{subH}}$       | $116.0 \pm 0.4$ | kJ/mol | Mass Effusion | 339             | <a href="#">[1]</a> |

Table 2: Enthalpy of Fusion

| Parameter              | Value | Units  | Method | Temperature (K) | Reference           |
|------------------------|-------|--------|--------|-----------------|---------------------|
| $\Delta_{\text{fusH}}$ | 25.33 | kJ/mol | DSC    | 360.5           | <a href="#">[1]</a> |

Note: As of the latest literature survey, experimental data for the enthalpy of formation, enthalpy of combustion, and heat capacity for **3-(2-Methoxyphenyl)propanoic acid** are not readily available in published databases.

## Experimental Protocols

The thermochemical data presented in this guide were obtained using established calorimetric and effusion techniques. The following sections provide a detailed description of these methodologies.

### Determination of Enthalpy of Sublimation (Knudsen Mass-Loss Effusion)

The enthalpy of sublimation was determined by measuring the vapor pressure of the crystalline compound as a function of temperature using the Knudsen mass-loss effusion technique.[\[2\]](#)

Methodology:

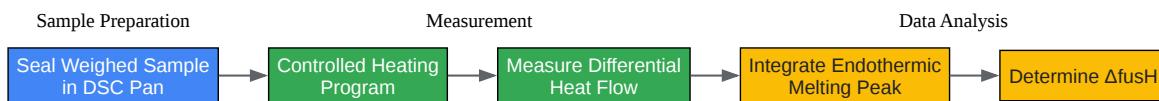
- Sample Preparation: A sample of **3-(2-Methoxyphenyl)propanoic acid** is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.

- Vacuum Environment: The cell is placed in a high-vacuum chamber to ensure that the molecules effusing through the orifice do not collide with other gas molecules.
- Temperature Control: The temperature of the Knudsen cell is precisely controlled and varied over a defined range (in this case, 331 K to 347 K).[1]
- Mass-Loss Measurement: The rate of mass loss of the sample due to sublimation and effusion through the orifice is measured at each temperature.
- Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
- Enthalpy of Sublimation Calculation: The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[2]



[Click to download full resolution via product page](#)

*Workflow for Determination of Enthalpy of Sublimation.*

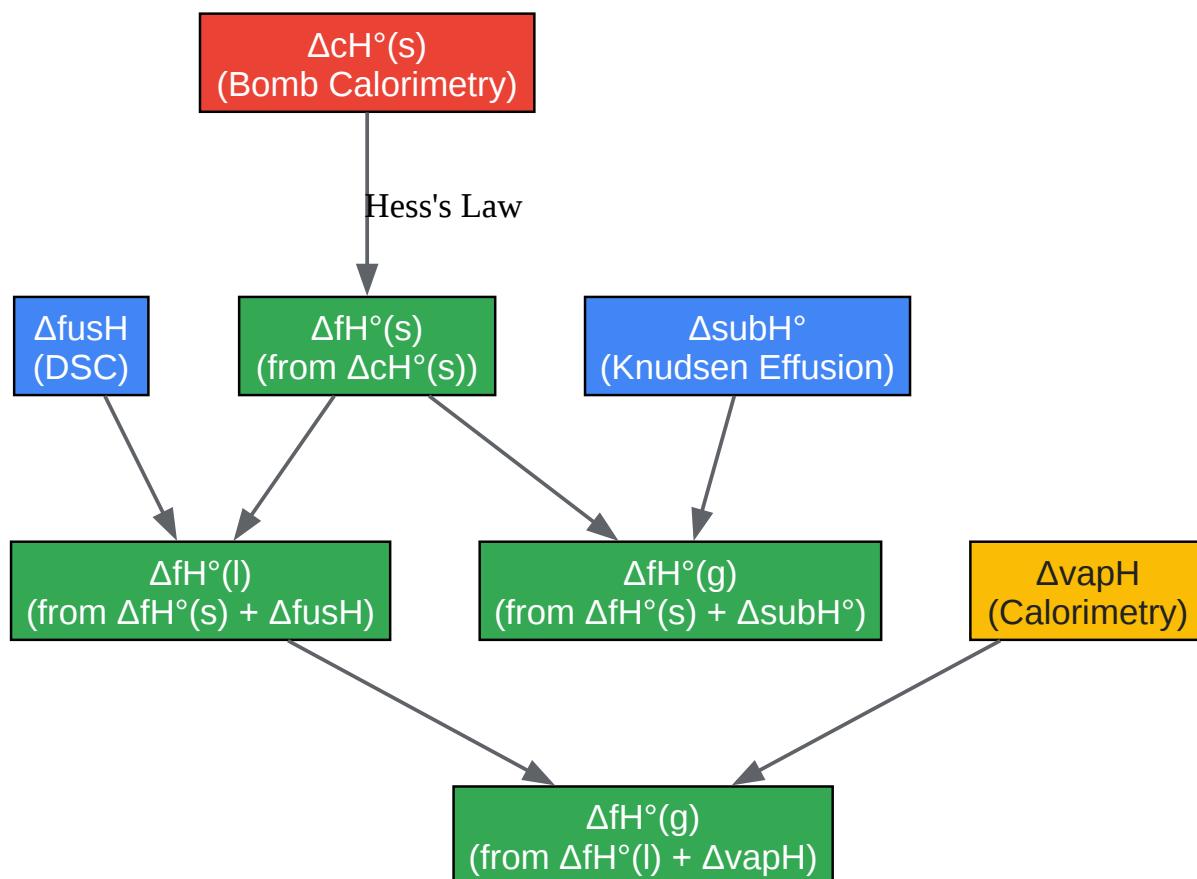

## Determination of Enthalpy of Fusion (Differential Scanning Calorimetry - DSC)

The enthalpy of fusion was measured using Differential Scanning Calorimetry (DSC).[1] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

### Methodology:

- Sample Preparation: A small, accurately weighed sample of **3-(2-Methoxyphenyl)propanoic acid** is hermetically sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference.

- Temperature Program: The sample and reference are placed in the DSC instrument and subjected to a controlled temperature program, which includes heating through the melting point of the substance.
- Heat Flow Measurement: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
- Data Analysis: As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion ( $\Delta_{\text{fus}}H$ ). The temperature at the peak onset is taken as the melting temperature.




[Click to download full resolution via product page](#)

*Workflow for Determination of Enthalpy of Fusion.*

## Logical Relationships in Thermochemical Data Determination

The determination of gas-phase thermochemical properties often relies on a combination of experimental techniques. The following diagram illustrates the relationship between the experimentally measured values and the derived gas-phase enthalpy of formation, which is a critical parameter in many thermochemical calculations.

[Click to download full resolution via product page](#)*Relationship between experimental and derived thermochemical data.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-(2-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical Properties of 3-(2-Methoxyphenyl)propanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b180961#thermochemical-data-for-3-2-methoxyphenyl-propanoic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)